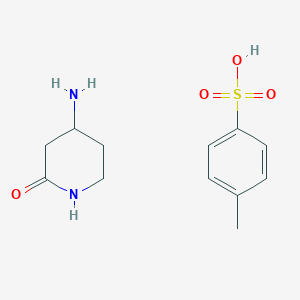

4-Amino-piperidin-2-one tosylate

Descripción

Propiedades

IUPAC Name |

4-aminopiperidin-2-one;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C5H10N2O/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-1-2-7-5(8)3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,6H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKVAFIVJXPHFCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC(=O)CC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reductive Amination of Piperidin-2-one Derivatives

A widely adopted route begins with 4-piperidone, which undergoes reductive amination to introduce the amino group. For example:

-

Oxime Formation : Reaction of 4-piperidone with hydroxylamine hydrochloride in methanol yields 4-hydroxylimino-piperidine.

-

Reduction to Amine : Catalytic hydrogenation (Pd/C, H₂) or LiAlH₄ reduction converts the oxime to 4-amino-piperidine.

-

Lactam Formation : Cyclization via acidic hydrolysis or thermal treatment generates 4-amino-piperidin-2-one.

-

Tosylation : Treatment with p-toluenesulfonic acid in ethanol forms the tosylate salt.

Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Oxime Formation | NH₂OH·HCl, MeOH, 50°C, 6h | 89 | 95 |

| Reduction | Pd/C, H₂, EtOH, 45°C, 24h | 85 | 97 |

| Tosylation | p-TsOH, EtOH, RT, 12h | 92 | 99 |

Tosyl-Protected Intermediate Strategy

This method prioritizes early-stage tosylation to streamline purification:

-

Hydroxyl Protection : 4-Hydroxy-piperidine reacts with Tosyl chloride (TsCl) in pyridine, yielding 4-tosyloxy-piperidine.

-

Amination : Displacement of the tosyl group with benzylamine or ammonia under reflux conditions introduces the amino group.

-

Oxidation to Lactam : MnO₂ or IBX oxidizes the piperidine to piperidin-2-one.

-

Deprotection : Catalytic hydrogenation removes benzyl groups, followed by salt formation with TsOH.

Advantages :

One-Pot Tandem Cyclization-Tosylation

A solvent-free approach using Mg(ClO₄)₂ catalysis enables efficient synthesis:

-

Cyclocondensation : 4-Piperidone, aniline, and diethyl phosphite react at 80°C to form α-aminophosphonate intermediates.

-

Tosylation : In situ addition of TsCl and triethylamine introduces the tosyl group directly.

Reaction Metrics :

-

Temperature: 80°C

-

Time: 8–12h

-

Yield: 78%

-

Catalyst Loading: 10 mol% Mg(ClO₄)₂

Comparative Analysis of Methodologies

Yield and Efficiency

| Method | Average Yield (%) | Key Limitation |

|---|---|---|

| Reductive Amination | 85 | Multi-step purification |

| Tosyl-Protected Route | 72 | High catalyst costs |

| One-Pot Tandem | 78 | Substrate specificity |

Mechanistic Insights and Stereochemical Control

Tosylation Kinetics

Tosyl chloride reacts preferentially with hydroxyl groups over amines in piperidine systems due to higher nucleophilicity of oxygen. This selectivity enables sequential functionalization.

Diastereoselective Hydrogenation

Catalytic hydrogenation of 4-tosyloxy-piperidin-2-one intermediates using Pd/C or Rh/Al₂O₃ achieves up to 7:1 diastereomeric excess, favoring the cis-configuration.

Industrial Scalability and Process Optimization

Continuous Flow Synthesis

Recent patents describe tubular reactors for:

Análisis De Reacciones Químicas

Types of Reactions

4-Amino-piperidin-2-one tosylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The tosylate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, reduction can yield alcohol derivatives, and substitution can yield various substituted piperidine derivatives .

Aplicaciones Científicas De Investigación

Synthesis of 4-Amino-piperidin-2-one Tosylate

The synthesis of 4-amino-piperidin-2-one tosylate typically involves the reaction of piperidine derivatives with tosyl chloride. Various synthetic routes have been developed, allowing for efficient production and modification of this compound. For instance, one method utilizes 4-hydroxy piperidine as a starting material, reacting it with tosyl chloride in the presence of triethylamine to yield the desired tosylate derivative .

Anticancer Properties

4-Amino-piperidin-2-one tosylate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound can act as inhibitors in cancer cell lines, showing promise in the treatment of various cancers. For example, compounds synthesized from this scaffold have demonstrated cytotoxic activity against human cancer cell lines, including breast and colon cancers .

Antimicrobial Activity

Studies have shown that compounds related to 4-amino-piperidin-2-one tosylate exhibit significant antibacterial activity. In particular, derivatives have been tested against strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong inhibition . This suggests potential applications in developing new antibiotics.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has shown strong inhibitory activity against urease and acetylcholinesterase, which are relevant in treating conditions like urea cycle disorders and Alzheimer's disease, respectively .

Neurological Disorders

Research indicates that derivatives of 4-amino-piperidin-2-one tosylate can serve as ligands for sigma receptors, which are implicated in various neurological disorders. These compounds may offer new avenues for treating conditions such as depression or schizophrenia by modulating neurotransmitter systems .

Cancer Treatment

The ability of these compounds to target cancer cells makes them candidates for further development in oncology. Their structural modifications can enhance selectivity and potency against tumor cells while minimizing side effects .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of synthesized piperidine derivatives on breast cancer cell lines, revealing significant apoptotic effects attributed to the presence of the piperidine structure along with the tosyl group. The research highlighted the structure-activity relationship that enhances anticancer efficacy .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antibacterial properties of piperidine derivatives, where compounds showed varying degrees of effectiveness against multiple bacterial strains. The findings suggested that modifications at specific positions on the piperidine ring could enhance antimicrobial activity .

Mecanismo De Acción

The mechanism of action of 4-Amino-piperidin-2-one tosylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes. The exact mechanism depends on the specific application and the molecular targets involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

2.1.1 Niraparib Tosylate

- Structure : Contains a piperidin-3-yl group linked to an indazole-carboxamide core, with a tosylate counterion .

- Key Differences: 4-Amino-piperidin-2-one tosylate has a ketone (C=O) at the 2-position and an amino group at the 4-position, whereas niraparib tosylate has a piperidin-3-yl group without a ketone.

2.1.2 Ethyl 2-(Piperidin-4-yl)acetate

- Structure: A piperidine derivative with an ethyl acetate side chain but lacks the amino and tosylate groups .

- Key Differences: The absence of the tosylate group reduces polarity, leading to lower aqueous solubility (logP = 1.24) compared to 4-amino-piperidin-2-one tosylate, which likely has higher solubility due to ionic character . The amino group in 4-amino-piperidin-2-one tosylate may enhance hydrogen bonding, influencing bioavailability and target binding .

Pharmacological and Physicochemical Properties

- Tosylate Role: The tosylate group in sorafenib tosylate reduces IC50 values by enhancing nanoparticle formulation efficacy , while in niraparib tosylate, it improves stability for oral administration . For 4-amino-piperidin-2-one tosylate, similar benefits in solubility and stability are expected .

Actividad Biológica

4-Amino-piperidin-2-one tosylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and receptor interactions. This article explores its synthesis, biological effects, and mechanisms of action based on recent studies.

Chemical Structure and Synthesis

4-Amino-piperidin-2-one tosylate belongs to the piperidine class of compounds, characterized by a six-membered ring containing nitrogen. The tosylate group enhances the compound's reactivity and solubility, making it suitable for various biological applications.

Synthesis Overview:

The synthesis typically involves:

- Formation of the piperidin-2-one core.

- Introduction of the amino group.

- Tosylation to yield the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 4-amino-piperidin-2-one tosylate. Research indicates that compounds within this class can induce apoptosis in various cancer cell lines.

Case Study Findings:

- Cytotoxicity : In vitro assays demonstrated that 4-amino-piperidin-2-one tosylate exhibits significant cytotoxic effects against human non-small cell lung cancer (A427) and prostate cancer (DU145) cell lines. The compound showed a similar efficacy to established σ1 receptor antagonists like haloperidol, indicating its potential as an anticancer agent .

- Mechanism of Action : The mechanism involves:

Receptor Interactions

4-Amino-piperidin-2-one tosylate has been studied for its interactions with sigma receptors, particularly σ1 and σ2 subtypes. It has shown affinity for σ1 receptors, which are implicated in neuroprotection and modulation of pain pathways.

Receptor Binding Studies:

- Molecular dynamics simulations indicate that the basic piperidine nitrogen and its substituents interact with key residues in the receptor's binding pocket, influencing ligand affinity and selectivity .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-Amino-piperidin-2-one tosylate | Anticancer, σ1 receptor antagonist | Induces apoptosis via ROS accumulation |

| 1-Methylpiperidine | High σ1 affinity | Selective interaction with σ1 over σ2 |

| Piperidone derivatives | Cytotoxic across multiple cancer types | Proteasome inhibition leading to apoptosis |

Q & A

Basic: What are the key considerations for synthesizing 4-Amino-piperidin-2-one tosylate with high purity?

Methodological Answer:

- Starting Material Selection : Begin with a piperidone derivative (e.g., 1-benzyl-4-piperidone) for functional group compatibility. Ensure precursors are anhydrous to avoid side reactions .

- Reaction Conditions : Use controlled acylation or amination steps under inert atmospheres (N₂/Ar) to prevent oxidation. Monitor pH during tosylation to ensure selective sulfonation of the amino group.

- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to isolate the tosylate salt. Confirm purity via HPLC (≥95% area) .

Basic: Which spectroscopic techniques are most effective for characterizing 4-Amino-piperidin-2-one tosylate?

Methodological Answer:

- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve amine protons (δ 1.5–2.5 ppm) and tosylate aromatic signals (δ 7.1–7.8 ppm). Assign stereochemistry via NOESY if applicable .

- IR Spectroscopy : Confirm the presence of NH (3300–3500 cm⁻¹) and sulfonate S=O (1150–1250 cm⁻¹) stretches .

- Mass Spectrometry : Employ ESI-MS to observe the molecular ion peak ([M+H]⁺). Note: Low-intensity ions may require derivatization (e.g., acetylation) for enhanced detection .

Advanced: How can researchers resolve contradictions in NMR data when structural analogs exhibit tautomerism?

Methodological Answer:

- Variable Temperature NMR : Conduct experiments at 25°C and −40°C to observe dynamic tautomeric equilibria (e.g., keto-enamine vs. imine forms). Sharper peaks at lower temperatures may reveal hidden signals .

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data. This helps validate proposed tautomeric structures .

- Deuterium Exchange : Treat the compound with D₂O to identify exchangeable protons (e.g., NH groups), simplifying spectral interpretation .

Advanced: What strategies optimize reaction yield in N-acylation steps for piperidine derivatives?

Methodological Answer:

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate acylation kinetics. For sterically hindered amines, switch to HATU/DIPEA coupling .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of the amino group. Avoid THF due to poor solubility of tosylate salts .

- Stoichiometry Control : Maintain a 1.2:1 molar ratio of acylating agent to amine to minimize diacylation byproducts. Monitor via TLC (Rf = 0.3–0.5 in EtOAc/hexane) .

Advanced: How does pH affect the stability of 4-Amino-piperidin-2-one tosylate in aqueous solutions?

Methodological Answer:

- Stability Studies : Prepare buffered solutions (pH 2–9) and incubate at 25°C. Analyze degradation products via LC-MS at 0, 24, and 72 hours.

- Key Findings : The compound is stable at pH 4–6 but undergoes hydrolysis at extremes (e.g., sulfonate cleavage at pH <3, amine oxidation at pH >8). Use citrate buffer (pH 5.0) for long-term storage .

Advanced: What in silico methods predict the pharmacokinetic properties of 4-Amino-piperidin-2-one tosylate?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions. Note: The tosylate group may reduce oral bioavailability due to high polarity .

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonding between the amino group and catalytic residues .

Basic: What are the critical safety protocols for handling 4-Amino-piperidin-2-one tosylate?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .

- Spill Management : Neutralize spills with sodium bicarbonate, then absorb with vermiculite. Dispose as hazardous waste (EPA code D001) .

- Storage : Keep in amber glass vials under argon at −20°C to prevent hygroscopic degradation .

Advanced: How can researchers address discrepancies between theoretical and observed mass spectrometry results?

Methodological Answer:

- Isotopic Pattern Analysis : Compare experimental isotopic distributions (e.g., Cl/Br patterns) with theoretical simulations (e.g., ChemCalc). Mismatches may indicate contamination .

- High-Resolution MS : Use HRMS (Q-TOF) to resolve isobaric interferences. For example, distinguish [M+H]⁺ (m/z 295.12) from sodium adducts (m/z 317.10) .

- Fragmentation Studies : Perform MS/MS to identify diagnostic fragments (e.g., tosylate group loss at m/z 171) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.